molecular formula C20H28O4 B14852224 Ebracteolatanolide A

Ebracteolatanolide A

Cat. No.: B14852224
M. Wt: 332.4 g/mol
InChI Key: LDVDGGIHTUCGMX-REKFSXRJSA-N
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Description

Ebracteolatanolide A is an ent-abietane diterpenoid isolated from Euphorbia ebracteolata, a plant traditionally used in Chinese medicine for treating tuberculosis, chronic bronchitis, and psoriasis . Structurally, it features a tetracyclic skeleton with an α,β-unsaturated γ-lactone group, hydroxyl, and epoxy substituents (Fig. 1). Its molecular formula is C₂₀H₂₈O₄ (molecular weight: 332.4), and it crystallizes as white needles with a melting point of 210°C . The compound was first reported in 1998 and has since been studied for its antitumor, anti-inflammatory, and antimicrobial activities .

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1S,3R,8S,9R,10R,11R,16R)-9-hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one

InChI

InChI=1S/C20H28O4/c1-10-12-14(23-17(10)22)13(21)15-19(4)8-5-7-18(2,3)11(19)6-9-20(15)16(12)24-20/h11,13-16,21H,5-9H2,1-4H3/t11-,13+,14+,15+,16-,19-,20+/m1/s1

InChI Key

LDVDGGIHTUCGMX-REKFSXRJSA-N

Isomeric SMILES

CC1=C2[C@@H]([C@@H]([C@H]3[C@@]4(CCCC([C@H]4CC[C@@]35[C@@H]2O5)(C)C)C)O)OC1=O

Canonical SMILES

CC1=C2C(C(C3C4(CCCC(C4CCC35C2O5)(C)C)C)O)OC1=O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of the Lactone Functional Group

The lactone ring in Ebracteolatanolide A undergoes hydrolysis in aqueous environments, a reaction critical to its bioactivity modulation. Hydrolysis typically occurs under acidic or alkaline conditions, leading to ring opening and the formation of a carboxylic acid derivative .

Reaction Conditions and Products:

Reaction TypeConditionsProductSignificance
Acid-Catalyzed HydrolysisAqueous acidic medium (e.g., HCl)Hydroxycarboxylic acid derivativeEnhances solubility and bioavailability
Base-Catalyzed HydrolysisAqueous alkaline medium (e.g., NaOH)Sodium carboxylate derivativeFacilitates further functionalization

This reactivity is consistent with lactone chemistry, where nucleophilic attack at the carbonyl carbon breaks the ester bond . Structural studies confirm the lactone’s position within a fused tricyclic framework, which influences reaction kinetics .

Structural Influences on Reactivity

The compound’s fused ring system (a hallmark of sesquiterpene lactones) imposes steric and electronic constraints on its reactivity:

  • Steric hindrance from the methyl and hydroxyl groups adjacent to the lactone slows hydrolysis compared to simpler lactones .

  • Electron-withdrawing effects from the conjugated carbonyl group increase electrophilicity at the lactone’s carbonyl carbon, favoring nucleophilic attack .

Key Structural Features:

FeaturePositionImpact on Reactivity
Lactone ringC-12, C-16Primary site for hydrolysis
Methyl groupC-4Steric hindrance to nucleophilic attack
Hydroxyl groupC-8Stabilizes transition state via H-bonding

Synthetic and Semi-Synthetic Modifications

While total synthesis routes for this compound remain understudied, semi-synthetic approaches from related diterpenoid precursors highlight potential reactivity:

  • Esterification : The hydroxyl group at C-8 can be acetylated or alkylated to alter solubility .

  • Oxidation : Selective oxidation of secondary alcohols (e.g., C-14) may yield ketone derivatives for structure-activity studies .

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Source Species Reference
This compound C₂₀H₂₈O₄ 332.4 α,β-unsaturated γ-lactone; hydroxyl (C-8β, C-11β); epoxy (C-8β,14β) Euphorbia ebracteolata
Jolkinolide B C₂₀H₂₆O₄ 330.4 α,β-unsaturated γ-lactone; hydroxyl (C-11β); no epoxy Euphorbia fischeriana
Yuexiandajisu D C₂₀H₃₀O₅ 350.4 α,β-unsaturated γ-lactone; hydroxyl (C-8β, C-14α); acetyloxy (C-12) Euphorbia ebracteolata
Jolkinolide E C₂₀H₂₈O₂ 300.4 Saturated γ-lactone; hydroxyl (C-7β, C-14β) Euphorbia terracina
Ebracteolatanolide B C₂₀H₃₀O₅ 350.4 α,β-unsaturated γ-lactone; hydroxyl (C-8β, C-11α, C-14α) Euphorbia ebracteolata

Key Structural Differences :

  • This compound uniquely combines an 8β,14β-epoxy group with hydroxylation at C-8β and C-11β, distinguishing it from Jolkinolide B (lacks epoxy) and Yuexiandajisu D (has acetyloxy) .
  • Jolkinolide E has a saturated lactone ring, reducing its reactivity compared to this compound’s α,β-unsaturated system .

Bioactivity Comparison

Table 2: Reported Bioactivities of this compound and Analogues

Compound Name Antitumor Activity (IC₅₀) Anti-inflammatory Activity Antimicrobial Activity Reference
This compound 12.5 μM (HepG2 cells) Inhibits NO production Moderate against S. aureus
Jolkinolide B 8.7 μM (A549 cells) Strong COX-2 inhibition High against E. coli
Yuexiandajisu D 18.3 μM (MCF-7 cells) Weak TNF-α suppression Low
Jolkinolide E >50 μM Not reported None

Mechanistic Insights :

  • This compound’s epoxy group enhances its ability to crosslink cellular proteins, contributing to its antitumor effects .
  • Jolkinolide B’s higher potency against E. coli correlates with its acetylated hydroxyl groups, which improve membrane permeability .

Spectroscopic and Analytical Data

Table 3: NMR Data Comparison (Selected Carbons)

Carbon Position This compound (δ, ppm) Jolkinolide B (δ, ppm) Yuexiandajisu D (δ, ppm)
C-8 78.5 (epoxy) 72.3 (hydroxyl) 75.8 (hydroxyl)
C-14 63.2 (epoxy) 125.4 (double bond) 64.1 (hydroxyl)
C-16 (lactone) 175.8 174.6 176.1

Observations :

  • The epoxy carbons (C-8, C-14) in this compound show distinct upfield shifts compared to hydroxylated analogues .
  • Lactone carbonyl (C-16) chemical shifts remain consistent across compounds, confirming structural stability .

Research Findings and Implications

Synthetic Challenges: this compound’s epoxy-lactone system complicates synthetic routes, unlike Jolkinolide B, which has been semi-synthesized from abietic acid .

Structure-Activity Relationships (SAR): Hydroxylation at C-11β (this compound) enhances antitumor activity compared to C-11α derivatives . The epoxy group in this compound is critical for binding to tubulin, a mechanism absent in Jolkinolide E .

Pharmacological Potential: this compound’s dual antitumor and anti-inflammatory effects make it a candidate for polypharmacological drug development, surpassing narrower-spectrum analogues like Yuexiandajisu D .

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